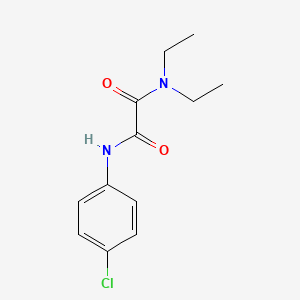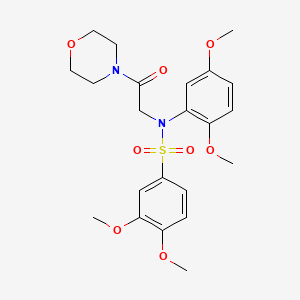![molecular formula C20H16ClN3O4 B4072926 2-chloro-3-[4-(4-nitrophenyl)-1-piperazinyl]naphthoquinone](/img/structure/B4072926.png)
2-chloro-3-[4-(4-nitrophenyl)-1-piperazinyl]naphthoquinone
Descripción general
Descripción
2-chloro-3-[4-(4-nitrophenyl)-1-piperazinyl]naphthoquinone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. The compound is also known as AQ-13 and has been found to exhibit potent antitumor and antimalarial activities.
Mecanismo De Acción
The mechanism of action of AQ-13 is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. AQ-13 has also been shown to inhibit the growth of Plasmodium falciparum by interfering with the parasite's ability to synthesize heme.
Biochemical and Physiological Effects:
AQ-13 has been found to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent. However, further studies are needed to determine its potential side effects and toxicity in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AQ-13 has several advantages for use in lab experiments, including its potent antitumor and antimalarial activities, low toxicity, and ease of synthesis. However, the compound has limitations, including its low solubility in water and its limited stability in solution.
Direcciones Futuras
There are several future directions for the study of AQ-13, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for cancer and malaria, and the exploration of its antibacterial and antifungal activities. In addition, further studies are needed to determine the mechanism of action of AQ-13 and its potential side effects and toxicity in humans.
Aplicaciones Científicas De Investigación
AQ-13 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. AQ-13 has also been shown to have antimalarial activity against Plasmodium falciparum, the causative agent of malaria. In addition, AQ-13 has been found to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-chloro-3-[4-(4-nitrophenyl)piperazin-1-yl]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c21-17-18(20(26)16-4-2-1-3-15(16)19(17)25)23-11-9-22(10-12-23)13-5-7-14(8-6-13)24(27)28/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTMRQQAVNTTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4072854.png)
![2-amino-4-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4072861.png)

![methyl (2S,4R)-1-methyl-4-{[(pyridin-3-yloxy)acetyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4072868.png)

![N-benzyl-1-{4-[2-(mesitylamino)-2-oxoethoxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4072887.png)
![N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4072892.png)
![1-[4-(benzyloxy)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B4072898.png)
![2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4072902.png)
![2-methoxy-6-{[methyl(1-pyridin-3-ylpropyl)amino]methyl}phenol](/img/structure/B4072906.png)
![6-amino-8-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4072910.png)
![2-ethoxy-4-[2-methyl-5-oxo-3-(1-piperidinylcarbonyl)-1,4,5,6,7,8-hexahydro-4-quinolinyl]phenyl acetate](/img/structure/B4072925.png)
![8-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4072927.png)
